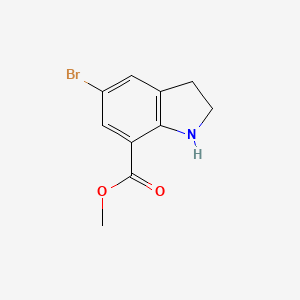

Methyl 5-bromoindoline-7-carboxylate

説明

Historical Context and Significance of Indoline (B122111) and Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The history of indole chemistry is intrinsically linked to the study of natural dyes. rsc.org In 1866, the German chemist Adolf von Baeyer first synthesized the indole molecule by reducing oxindole, a derivative of the dye indigo. researchgate.netrsc.org Since this foundational work, indole derivatives have become recognized as vital components in a vast array of natural and synthetic compounds. justia.com

The significance of these scaffolds in medicinal chemistry is profound. chiralen.com Indole and indoline derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. cymitquimica.comgoogleapis.comgoogle.com This versatility has encouraged generations of researchers to explore these compounds as lead structures in drug development. calpaclab.comnih.gov The indole framework's unique ability to mimic peptide structures and bind reversibly to enzymes provides immense opportunities for discovering new drugs with diverse mechanisms of action. rsc.org

Prevalence of Indoline and Indole Core Structures in Natural Products and Bioactive Molecules

The indole and indoline skeletons are ubiquitous in nature, found in a multitude of molecules isolated from plants, animals, fungi, and marine organisms. rsc.orggoogle.comgoogleapis.commdpi.com The indoline structure, while historically studied less than its aromatic counterpart, is also present in a large number of natural products. researchgate.net

The most fundamental indole-containing natural product is the essential amino acid tryptophan, which serves as the biosynthetic precursor for a wide variety of more complex indole-containing metabolites. rsc.orggoogle.comnih.gov Key biomolecules such as the neurotransmitter serotonin (B10506) and the hormone melatonin, which regulate critical physiological processes like mood and sleep, are built upon the indole core. cymitquimica.comgoogle.com This prevalence in essential biological molecules underscores the inherent bioactivity of the indole scaffold.

The structural diversity of indole-containing natural products has provided a rich source of compounds for biomedical research and drug development. More than 4,100 distinct indole alkaloids have been identified, many of which exhibit potent biological activity. googleapis.com Research into these compounds continues to yield promising candidates for treating a range of diseases.

For instance, alkaloids derived from the Rauwolfia plant, such as reserpine, have been historically used as antihypertensive and antipsychotic agents. cymitquimica.comgoogleapis.com Vincristine and vinblastine, derived from the Madagascar periwinkle, are clinically used anticancer agents that function by inhibiting tubulin polymerization. googleapis.comnih.gov Marine organisms have also proven to be a prolific source of bioactive indoles, with compounds like Fumitremorgin C and Harmine showing potential as anticancer agents. google.com Beyond natural sources, synthetic indole derivatives like Sunitinib have become important targeted therapies in oncology. cymitquimica.com

Table 1: Selected Indole-Containing Compounds and Their Research Significance

| Compound Name | Source/Type | Research Relevance/Application | Citations |

| Tryptophan | Natural Amino Acid | Essential amino acid; biosynthetic precursor to many indole alkaloids, serotonin, and melatonin. | rsc.orggoogle.com |

| Serotonin | Natural Neurotransmitter | Regulates mood, appetite, and sleep. | cymitquimica.comnih.gov |

| Melatonin | Natural Hormone | Regulates sleep-wake cycles. | cymitquimica.comgoogle.com |

| Reserpine | Natural Alkaloid | Antihypertensive and antipsychotic agent. | cymitquimica.comgoogleapis.com |

| Vincristine | Natural Alkaloid | Anticancer agent (tubulin polymerization inhibitor). | googleapis.comnih.gov |

| Sunitinib | Synthetic Derivative | Anticancer agent (tyrosine kinase inhibitor). | cymitquimica.com |

| Fumitremorgin C | Marine Natural Product | Investigated for anticancer activity. | google.com |

| Indole-3-carbinol | Natural Product (Cruciferous Vegetables) | Studied for anticarcinogenic and antioxidant effects. | rsc.org |

While not as extensively represented in clinically approved drugs as indoles, the indoline scaffold has emerged as a structure of growing interest in contemporary drug design. google.comamericanelements.comnih.gov In recent years, research into indoline-containing compounds has intensified, revealing their potential in treating a variety of conditions, including cancer and bacterial infections. researchgate.net

A particularly notable area of investigation is the use of indoline derivatives as antibacterial agents and resistance-modifying agents (RMAs). google.comamericanelements.com RMAs are compounds that can restore the effectiveness of existing antibiotics against resistant bacterial strains, a critical need in an era of growing antibiotic resistance. google.comamericanelements.comnih.gov The indoline core provides a versatile template for developing new molecules to combat challenging infectious diseases. americanelements.com As research continues, the indoline scaffold is expected to play an increasingly significant role in the development of novel therapeutics. researchgate.net

Overview of Halogenated Indoline Derivatives in Academic Investigations

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the indoline or indole scaffold is a common and powerful strategy in medicinal chemistry. Halogenation can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Academic research has demonstrated the utility of halogenated indoles and indolines in various applications. For example, studies on bromoindole derivatives have shown their potential as inhibitors of bacterial cystathionine (B15957) γ-lyase, an enzyme involved in bacterial defense against oxidative stress. nih.gov Specifically, 6-bromoindole (B116670) has been used as a key synthetic building block for developing selective enzyme inhibitors that could potentiate the effect of antibiotics. nih.gov Other research has explored halogenated indoles, such as 4-chloroindole (B13527) and 6-iodoindole, for their ability to inhibit the formation of bacterial biofilms, a key virulence factor in many pathogenic bacteria. researchgate.net

Furthermore, the bromine atom in compounds like methyl 5,6-dibromoindole-3-carboxylate serves as a versatile chemical handle for further synthetic modifications, such as regioselective cross-coupling reactions, to build more complex molecular architectures. rsc.org This highlights the dual role of halogenated indolines as both potential bioactive agents and key intermediates in organic synthesis.

Research Significance of Methyl 5-bromoindoline-7-carboxylate within the Context of Functionalized Indolines

This compound is a functionalized indoline derivative that is commercially available for research use. chiralen.comamericanelements.com While specific published studies detailing its synthesis or biological applications are not prominent in the current literature, its research significance can be inferred from its structural features within the well-established context of functionalized heterocyclic chemistry.

The primary significance of this compound lies in its potential as a versatile chemical building block for the synthesis of more complex molecules. Its structure contains two key functional groups that are highly valuable for synthetic elaboration:

The Bromo Substituent: The bromine atom at the 5-position of the indoline ring is a key feature. Halogenated aromatic and heteroaromatic rings are frequently used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings. This allows for the formation of new carbon-carbon bonds, enabling chemists to attach a wide variety of other molecular fragments at this position. This approach is fundamental to creating libraries of related compounds for screening in drug discovery programs. The synthesis of various bromoindole derivatives for use as pharmaceutical intermediates underscores the importance of this chemical handle. google.comgoogle.com

The Methyl Carboxylate Group: The ester group at the 7-position provides another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse array of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR), as the amide bond can introduce new interaction points (e.g., hydrogen bond donors and acceptors) for binding to biological targets. The development of indole-2-carboxamides as allosteric modulators for cannabinoid receptors is a prime example of the utility of this functional group in generating bioactive molecules. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFDCMFCJPYARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677969 | |

| Record name | Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860624-88-0 | |

| Record name | 1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860624-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization of Methyl 5 Bromoindoline 7 Carboxylate

Reactions Involving the Bromo Substituent

The bromine atom at the 5-position of the indoline (B122111) ring is a key functional group that enables numerous derivatization strategies. These reactions are fundamental for introducing molecular diversity and constructing more complex molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.govnih.gov Methyl 5-bromoindoline-7-carboxylate readily participates in these transformations, providing access to a wide array of substituted indoline derivatives.

Palladium catalysts are widely employed for cross-coupling reactions due to their efficiency and functional group tolerance. libretexts.orglibretexts.org Two of the most prominent examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindoline with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.netlibretexts.org This methodology is highly effective for synthesizing biaryl compounds and other carbon-extended structures. researchgate.net The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orglibretexts.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond between the bromoindoline and an amine. wikipedia.orgresearchgate.net It is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. nih.govwikipedia.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. researchgate.netbeilstein-journals.org The mechanism is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | 5-Phenylindoline derivative |

| Buchwald-Hartwig | Secondary amine | Pd₂(dba)₃ / Xantphos | 5-(Dialkylamino)indoline derivative |

| Buchwald-Hartwig | Primary amine | Pd(OAc)₂ / BINAP | 5-(Alkylamino)indoline derivative |

| Suzuki-Miyaura | Heteroarylboronic acid | Pd(PPh₃)₄ | 5-(Heteroaryl)indoline derivative |

Copper-catalyzed or mediated cross-coupling reactions, such as the Ullmann condensation, represent an older but still valuable method for forming C-N and carbon-oxygen (C-O) bonds. acs.org While often requiring harsher conditions than their palladium-catalyzed counterparts, copper-based systems can be advantageous in certain synthetic scenarios, particularly due to the lower cost of the metal. researchgate.netucf.edu These reactions are sensitive to the choice of ligand, base, and solvent. acs.org Copper(I) salts are most commonly used. acs.org Recent advancements have led to milder reaction conditions and expanded substrate scope, including the coupling of indoles with various partners. nih.gov

The mechanism of palladium-catalyzed cross-coupling reactions generally follows a catalytic cycle of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. wikipedia.orglibretexts.org The choice of ligand is critical for the success of these reactions. beilstein-journals.orgnih.gov

For Suzuki reactions , ligands must stabilize the palladium center and facilitate the transmetalation step. Electron-rich and bulky phosphine ligands are often effective. libretexts.org

For Buchwald-Hartwig aminations , sterically hindered and electron-rich phosphine ligands, such as biarylphosphines (e.g., Xantphos, DavePhos) or ferrocene-based ligands (e.g., dppf), are crucial. researchgate.netbeilstein-journals.org These ligands promote the reductive elimination step and prevent catalyst decomposition. The choice of base is also important, with common choices including cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). beilstein-journals.orgbeilstein-journals.org The combination of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane has been found to be effective for C-N cross-coupling reactions of similar bromo-aza-indoles. beilstein-journals.orgnih.govscribd.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgoup.com

In the case of this compound, the ester group at the 7-position is electron-withdrawing, which can facilitate nucleophilic attack at the 5-position where the bromo substituent is located. However, this activation is not as strong as that provided by a nitro group, for example. Therefore, SNA_r reactions on this substrate may require strong nucleophiles and potentially elevated temperatures.

Reductive Debromination Strategies

Reductive debromination is the process of removing the bromo substituent and replacing it with a hydrogen atom. This transformation can be useful when the bromo group is used as a directing group or to block a reactive site during an earlier synthetic step and is no longer needed in the final target molecule. Common methods for reductive debromination include catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst on carbon, Pd/C) or using hydride reagents.

Reactions at the Carboxylate Ester Group

The methyl ester group at the 7-position of the indoline core is a key site for functionalization, enabling its conversion into other important functional groups such as carboxylic acids, amides, and different esters.

The conversion of the methyl ester to the corresponding carboxylic acid, 5-bromoindoline-7-carboxylic acid, is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions. researchgate.netyoutube.com

Basic hydrolysis, often referred to as saponification, is commonly employed. This typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. researchgate.netnih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion to yield the carboxylate salt. researchgate.net A final acidification step with a strong acid, like hydrochloric acid (HCl), is required to protonate the carboxylate salt and furnish the free carboxylic acid. youtube.comnih.gov

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid and excess water. youtube.com The reaction is reversible, and the equilibrium is driven towards the carboxylic acid by using a large excess of water. researchgate.net

Table 1: Typical Conditions for Hydrolysis of Indole-based Esters

| Catalyst/Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Methanol/Water | Reflux | 5-bromoindoline-7-carboxylate salt |

This table presents generalized conditions based on standard hydrolysis reactions of similar compounds.

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. For this compound, this allows for the synthesis of other esters (e.g., ethyl, benzyl) which may have different properties or be required for subsequent synthetic steps. The reaction can be catalyzed by either an acid or a base. clockss.org

In acid-catalyzed transesterification, the ester is treated with a large excess of a different alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction is an equilibrium process, and using the desired alcohol as the solvent drives the reaction to completion in favor of the new ester. clockss.org

Base-catalyzed transesterification is achieved by reacting the ester with an alkoxide. For instance, treatment with sodium ethoxide in ethanol would yield the corresponding ethyl ester. This reaction also proceeds through a nucleophilic addition-elimination mechanism. clockss.org

The methyl ester of this compound can be converted into amides and hydrazides through reaction with amines or hydrazine (B178648), respectively. These reactions are crucial for building more complex molecules, often in the context of medicinal chemistry.

Amidation: The reaction with a primary or secondary amine yields the corresponding N-substituted 5-bromoindoline-7-carboxamide. This transformation is typically slower than the hydrolysis and may require heating. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol. libretexts.org While acyl chlorides are more reactive acylating agents for amines, direct amidation of esters is a common and useful transformation. youtube.comlibretexts.org

Hydrazinolysis: The reaction of the methyl ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O) is a standard method for preparing the corresponding acyl hydrazide (5-bromoindoline-7-carbohydrazide). researchgate.netresearchgate.net This reaction is typically carried out by heating the ester with an excess of hydrazine hydrate in a solvent such as ethanol. researchgate.netinglomayor.cl The resulting hydrazide is a valuable intermediate, which can be further derivatized to form various heterocyclic systems like oxadiazoles (B1248032) or triazoles. niscair.res.innih.gov

Table 2: Synthesis of Amides and Hydrazides from Esters

| Reagent | Reaction Type | Product | Typical Conditions |

|---|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | Amidation | 5-bromo-N¹,N¹-dialkylindoline-7-carboxamide | Heat, neat or in a suitable solvent |

This table outlines general reaction pathways for amidation and hydrazinolysis.

Functionalization of the Indoline Nitrogen Atom

The secondary amine in the indoline ring is a nucleophilic center that can readily undergo various reactions, allowing for the introduction of a wide range of substituents at the N-1 position.

N-Alkylation: The indoline nitrogen can be alkylated by reaction with alkyl halides or other alkylating agents. The reaction typically requires a base to deprotonate the nitrogen, increasing its nucleophilicity. Strong bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are effective for this purpose. nih.gov The resulting indolinide anion then acts as a potent nucleophile, attacking the alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) in a standard Sₙ2 reaction. researchgate.net

N-Acylation: Acyl groups can be introduced onto the indoline nitrogen to form N-acylindoline derivatives. This is a common strategy in the synthesis of biologically active molecules. nih.gov While reactive acylating agents like acyl chlorides are often used, direct acylation with carboxylic acids can be achieved using coupling agents or under specific catalytic conditions, for example, with boric acid. researchgate.netclockss.org More recent methods utilize aldehydes in the presence of an oxidative organocatalyst or thioesters as stable acyl sources, offering high chemoselectivity for N-acylation over C-acylation. nih.govrsc.org

In multi-step syntheses, it is often necessary to protect the indoline nitrogen to prevent it from participating in unwanted side reactions. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). researchgate.netgoogle.com

N-Boc Protection: The Boc group is readily introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or in an aqueous medium. researchgate.net The Boc group is known for its stability to a wide range of nucleophilic and basic conditions.

N-Cbz Protection: The Cbz group can be attached by reacting the indoline with benzyl chloroformate (Cbz-Cl) in the presence of a base. google.com This protecting group is stable under various conditions but can be selectively removed by catalytic hydrogenation.

The selection of a protecting group is a critical aspect of synthetic strategy, depending on the planned subsequent reaction conditions.

Table 3: Common Protecting Groups for the Indoline Nitrogen

| Protecting Group | Reagent | Abbreviation | Key Features |

|---|---|---|---|

| tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Boc | Stable to base and nucleophiles; removed by acid. |

| Benzyloxycarbonyl | Benzyl Chloroformate (Cbz-Cl) | Cbz | Stable to various conditions; removed by hydrogenolysis. |

Reactivity of the Indoline Ring System

The reactivity of the indoline core in this compound is a complex interplay of the electronic effects of its substituents. The saturated dihydropyrrole part of the indoline ring means that the aromatic character is confined to the benzene (B151609) portion. The amino group of the indoline is a powerful activating group and ortho-, para-director in electrophilic aromatic substitution. However, in this specific molecule, the presence of the electron-withdrawing bromine atom at C5 and the methyl carboxylate group at C7 significantly deactivates the benzene ring towards electrophilic attack.

Electrophilic Aromatic Substitution on the Indoline Ring

Electrophilic aromatic substitution reactions on the benzene ring of this compound are challenging due to the deactivating nature of both the bromo and the methyl carboxylate substituents. These groups withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. acs.orgbyjus.com

The directing effects of the substituents must also be considered. The indoline nitrogen, being an amino group, is a strong ortho-, para-director. The bromine atom is also an ortho-, para-director, albeit a deactivating one. The methyl carboxylate group is a meta-director and is also deactivating. In this polysubstituted system, the positions for electrophilic attack are C4 and C6. The C4 position is ortho to the activating amino group and meta to the deactivating bromo group. The C6 position is para to the amino group and ortho to the bromo group.

Given the strong activating and directing effect of the amino group, electrophilic substitution, if it occurs, would be expected to favor the C4 and C6 positions. However, the combined deactivating effect of the bromine and carboxylate groups may require harsh reaction conditions, which could lead to side reactions or decomposition. ikm.org.my

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. byjus.com For instance, nitration of deactivated aromatic systems often requires strong acids like a mixture of nitric acid and sulfuric acid. beilstein-journals.org Halogenation, such as bromination, would also necessitate a Lewis acid catalyst. rsc.org Friedel-Crafts acylation and alkylation on such a deactivated ring would be particularly difficult to achieve. ikm.org.myorganic-chemistry.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a Model Indoline System.

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO2+ | Methyl 5-bromo-4-nitroindoline-7-carboxylate and/or Methyl 5-bromo-6-nitroindoline-7-carboxylate | The powerful ortho-, para-directing effect of the indoline nitrogen directs the incoming electrophile to the C4 and C6 positions. The deactivating substituents make the reaction challenging. |

| Bromination | Br+ | Methyl 4,5-dibromoindoline-7-carboxylate and/or Methyl 5,6-dibromoindoline-7-carboxylate | Similar to nitration, the directing influence of the amino group is expected to dominate, leading to substitution at C4 or C6. |

| Friedel-Crafts Acylation | RCO+ | Low to no reaction | The strongly deactivated ring is unlikely to undergo Friedel-Crafts acylation, which is notoriously difficult on deactivated substrates. ikm.org.my |

Radical Cyclization Pathways

The bromine atom at the C5 position of this compound provides a handle for initiating radical cyclization reactions. These reactions typically involve the generation of a radical at the carbon bearing the bromine, which can then participate in intramolecular cyclizations. rsc.org For this to occur, the indoline nitrogen would first need to be functionalized with a group containing an unsaturated bond, such as an alkenyl or alkynyl group.

The general process for a tin-mediated radical cyclization would involve the following steps:

Radical Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), generates a tributyltin radical from tributyltin hydride.

Halogen Abstraction: The tributyltin radical abstracts the bromine atom from the C5 position of the N-alkenyl-indoline derivative, forming an aryl radical.

Intramolecular Cyclization: The aryl radical attacks the tethered double or triple bond. The regioselectivity of this step is governed by Baldwin's rules, with 5-exo-trig and 6-exo-trig cyclizations generally being favored. nih.gov

Propagation: The resulting cyclized radical abstracts a hydrogen atom from tributyltin hydride to give the final product and regenerate the tributyltin radical.

Recent advances have also explored photoredox catalysis for the generation of radicals from aryl halides, offering a milder and tin-free alternative. nih.govyoutube.com In such a system, a photocatalyst, upon excitation with visible light, can induce the reduction of the C-Br bond to form the aryl radical.

Table 2: Potential Radical Cyclization Products from N-Alkenylated this compound.

| N-Substituent | Cyclization Mode | Potential Product Structure | Notes |

|---|---|---|---|

| N-allyl | 5-exo-trig | A fused pyrrolidine (B122466) ring system | This is a commonly favored cyclization pathway. researchgate.net |

| N-but-3-enyl | 6-exo-trig | A fused piperidine (B6355638) ring system | This cyclization is also generally favorable. |

| N-pent-4-enyl | 7-endo-trig | A fused azepane ring system | 7-endo cyclizations are generally less favored than exo cyclizations. |

Remote C-H Functionalization Strategies

Direct functionalization of the C-H bonds on the benzene ring of this compound, particularly at positions remote from the activating amino group (C4 and C6), is a significant synthetic challenge. Achieving regioselectivity in such transformations typically requires the use of directing groups. nih.govacs.org These groups are temporarily installed on the molecule, often on the indoline nitrogen, to direct a metal catalyst to a specific C-H bond. acs.orgnih.gov

For this compound, a suitable directing group attached to the nitrogen could facilitate the functionalization of the C6 or even the C4 position. Palladium-catalyzed C-H activation is a common strategy employed for this purpose. nih.govresearchgate.net The directing group coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond, which then undergoes activation and subsequent coupling with a reaction partner. nih.govnih.govacs.org

Examples of directing groups that have been successfully used for the C-H functionalization of the indole (B1671886) nucleus include picolinamides, pyrimidyl groups, and various phosphine oxides. nih.govacs.org After the desired C-H functionalization is complete, the directing group can be removed.

Table 3: Strategies for Remote C-H Functionalization of a 5-Bromoindoline-7-carboxylate Scaffold.

| Target Position | Directing Group Strategy | Catalyst System (Example) | Potential Transformation |

|---|---|---|---|

| C6 | N-P(O)tBu2 group | Pd(OAc)2 with a suitable ligand | Arylation, olefination, acylation nih.govacs.org |

| C4 | N-pivaloyl group | Pd(OAc)2 with a suitable ligand | Arylation, olefination nih.govacs.org |

Spectroscopic and Analytical Characterization Techniques for Methyl 5 Bromoindoline 7 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For Methyl 5-bromoindoline-7-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms within the molecule. Based on the structure of this compound, a characteristic ¹H NMR spectrum is anticipated. The aromatic region would feature signals for the two protons on the benzene (B151609) ring. The proton at the C4 position is expected to appear as a doublet, coupled to the proton at the C6 position. Similarly, the C6 proton signal would also be a doublet due to coupling with the C4 proton. The indoline (B122111) ring's aliphatic protons at C2 and C3 would likely present as two triplets, resulting from coupling with each other. The methyl ester group (-OCH₃) would give rise to a sharp singlet, typically in the upfield region of the spectrum. The N-H proton of the indoline ring would appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shift Ranges and Multiplicities for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.0 - 7.5 | d |

| H-6 | 7.0 - 7.5 | d |

| H-2 | 3.0 - 3.5 | t |

| H-3 | 3.5 - 4.0 | t |

| -OCH₃ | 3.7 - 4.0 | s |

| N-H | Variable | br s |

Note: Expected values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The aromatic carbons will appear in the intermediate region of the spectrum, with the carbon atom bonded to the bromine (C5) showing a characteristic chemical shift. The aliphatic carbons of the indoline ring (C2 and C3) and the methyl carbon of the ester group will be found in the upfield region.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Ester) | 165 - 175 |

| Aromatic Carbons | 110 - 150 |

| C2 | 45 - 55 |

| C3 | 30 - 40 |

| -OCH₃ | 50 - 60 |

Note: Expected values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between adjacent protons. For instance, cross-peaks would be observed between the H4 and H6 protons in the aromatic system and between the H2 and H3 protons of the indoline ring, confirming their neighboring relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the singlet of the methyl protons would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected between the methyl protons and the carbonyl carbon of the ester group, as well as between the aromatic protons and the carbons of the indoline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₀H₁₀BrNO₂), the calculated monoisotopic mass is approximately 254.9949 g/mol . An HRMS measurement would confirm this exact mass, thereby verifying the elemental composition. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two mass units (M and M+2).

Upon ionization in the mass spectrometer (e.g., by electron impact), the molecular ion of this compound can undergo fragmentation. The analysis of these fragment ions provides valuable structural information. Expected fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), or cleavage of the indoline ring. The presence of the bromine atom would be evident in the isotopic patterns of the bromine-containing fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, the key functional groups are the secondary amine (N-H) of the indoline ring, the aromatic C-H and C=C bonds, the C-Br bond, and the ester group (C=O and C-O).

While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands are listed in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (amine) | 3300-3500 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=O (ester) | 1700-1725 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-O (ester) | 1000-1300 | Stretching |

| C-Br | 500-600 | Stretching |

This table represents expected values and has not been confirmed by experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. The indoline ring system and the carboxylate group in this compound are expected to be the primary chromophores.

Detailed experimental UV-Vis spectra for this specific compound are not documented in the available literature. Generally, indoline derivatives exhibit absorption maxima in the UV region. The presence of the bromine atom and the methyl carboxylate group will influence the exact position and intensity of these absorptions.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity analysis of non-volatile organic compounds. A typical HPLC analysis of this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection would most commonly be performed using a UV detector set to a wavelength where the compound absorbs strongly.

No specific HPLC methods for the analysis of this compound have been published.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple and rapid technique used to monitor reaction progress, identify compounds, and determine purity. For a compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would be a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The choice of solvent system would be optimized to achieve a retention factor (Rf) value that allows for good separation from any impurities. Visualization of the spot could be achieved under UV light or by using a staining agent.

A research article on a related compound, 5,6-dibromoindole, utilized a mobile phase of hexanes:ethyl acetate (7:3) for TLC analysis. cymitquimica.com A similar system might be a starting point for the analysis of this compound, though optimization would be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be analyzed by GC-MS, it must be thermally stable and volatile. While some indoline derivatives can be analyzed by GC-MS, the polarity and potential for thermal degradation of this compound might present challenges. Derivatization could be employed to increase volatility and thermal stability if necessary.

There are no published GC-MS methods or mass spectral data available for this compound. In a hypothetical GC-MS analysis, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns.

Computational Chemistry and Theoretical Studies on Methyl 5 Bromoindoline 7 Carboxylate

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal computational techniques for predicting how a molecule like Methyl 5-bromoindoline-7-carboxylate might interact with biological targets. These methods are foundational in modern drug discovery, allowing for the efficient screening and design of new therapeutic agents. While specific docking studies for this compound are not extensively detailed in the public domain, the principles can be understood from studies on structurally similar 5-bromoindole (B119039) derivatives. d-nb.inforesearchgate.netresearchgate.net

Prediction of Binding Modes and Ligand-Receptor Interactions

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. For indole-based compounds, these studies often target protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer progression. d-nb.inforesearchgate.netnih.gov The simulations calculate the binding affinity, often expressed as a binding energy score, and visualize the specific interactions that stabilize the ligand-receptor complex.

Key interactions typically observed for similar indole (B1671886) derivatives include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein's active site residues (e.g., with amino acids like Aspartate or Cysteine). d-nb.info

Pi-Interactions: Including pi-pi stacking, pi-sulfur, and pi-alkyl interactions involving the aromatic indole ring system and corresponding residues on the receptor. d-nb.info

These predicted binding modes provide a rational basis for designing more potent and selective inhibitors.

Interactive Table: Hypothetical Docking Results for this compound against Protein Kinase Targets

This table illustrates the type of data generated from a molecular docking study. The values are hypothetical and based on findings for analogous compounds.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| VEGFR-2 | -8.5 | Asp1046, Cys919 | Hydrogen Bond |

| VEGFR-2 | -8.5 | Val848, Leu1035 | Pi-Alkyl |

| EGFR | -7.9 | Met793, Lys745 | Hydrogen Bond |

| EGFR | -7.9 | Leu718, Val726 | Pi-Alkyl |

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.org For a molecule like this compound, which has rotatable bonds in its ester group and a non-planar indoline (B122111) ring, multiple conformations are possible.

Energy minimization is a computational process used to find the three-dimensional structure of a molecule that corresponds to the lowest potential energy. drugdesign.org This most stable conformation, or global minimum, is crucial for understanding the molecule's behavior and for use in subsequent docking studies. The process involves iteratively adjusting the geometry (bond lengths, bond angles, and torsion angles) to reduce the total strain energy, which includes van der Waals repulsions and torsional strain. drugdesign.org By identifying the lowest energy conformers, researchers can understand the molecule's preferred shape in a biological environment.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of a molecule by solving approximations of the Schrödinger equation. These methods are used to predict electronic structure, reaction mechanisms, and spectroscopic properties.

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org FMO theory is a fundamental tool for predicting chemical reactivity. wikipedia.org

HOMO: This orbital acts as an electron donor (nucleophile). A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: This orbital acts as an electron acceptor (electrophile). A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, calculations would reveal the distribution of electron density and the energies of these orbitals, offering insights into its potential reaction pathways and electronic transitions. researchgate.net

Interactive Table: Predicted Frontier Molecular Orbital Properties for this compound

This table presents hypothetical data from a DFT calculation, illustrating key electronic parameters.

| Parameter | Energy Value (eV) | Implication |

| HOMO Energy | -6.25 | Electron-donating capability |

| LUMO Energy | -1.50 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.75 | High chemical stability, low reactivity |

Reaction Mechanism Elucidation (e.g., Radical Pathways)

Quantum chemical calculations are instrumental in elucidating complex reaction mechanisms, including those involving radical intermediates. youtube.com For this compound, a potential reaction pathway to study would be the formation of a radical species. For instance, the homolytic cleavage of the carbon-bromine bond could be initiated by light or heat, yielding an indolyl radical.

Theoretical chemists can model this process by:

Mapping the Potential Energy Surface: Calculating the energy of the system as the C-Br bond is stretched.

Identifying the Transition State: Locating the highest energy point along the reaction coordinate, which determines the activation energy.

Characterizing Intermediates: Analyzing the structure and stability of the resulting radical species.

Such studies can predict the feasibility of a reaction and help understand the subsequent propagation steps, providing valuable information for synthetic chemists. youtube.com

Spectroscopic Property Predictions (e.g., NMR chemical shifts)

Quantum chemistry offers the ability to predict various spectroscopic properties with a high degree of accuracy. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding of each nucleus within the energy-minimized conformation of this compound, a theoretical NMR spectrum can be generated.

This predicted spectrum serves as a powerful tool for structural verification. nih.gov When a new compound is synthesized, its experimental NMR data can be compared with the theoretically predicted shifts. A strong correlation between the experimental and predicted values provides confident confirmation of the proposed chemical structure.

Interactive Table: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

This table shows a hypothetical comparison of NMR data. Predicted values are derived from DFT calculations, while experimental values would be obtained from laboratory analysis.

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C=O | - | - | 168.5 | 168.2 |

| O-CH₃ | 3.88 | 3.90 | 52.3 | 52.1 |

| H-4 | 7.65 | 7.68 | 128.1 | 128.4 |

| C-5 | - | - | 115.0 | 114.8 |

| H-6 | 7.20 | 7.22 | 125.4 | 125.6 |

| C-7 | - | - | 112.9 | 112.7 |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to modern drug discovery. For this compound, these studies aim to elucidate how modifications to its chemical structure influence its biological activity (SAR) and physicochemical properties (SPR). Computational approaches are particularly powerful in this context, offering insights that can guide synthetic efforts and reduce the need for extensive empirical screening.

Computational SAR/SPR analysis of this compound and its analogues involves a variety of techniques to correlate structural features with observed activities or properties. These methods can range from simple descriptor-based models to more complex three-dimensional approaches.

Molecular Descriptors: A common starting point is the calculation of a wide array of molecular descriptors. These numerical values represent different aspects of the molecule's topology, geometry, and electronic character. For a series of analogues based on the this compound scaffold, these descriptors can be used to build quantitative models. Key descriptor classes include:

Topological Descriptors: These describe the atomic connectivity within the molecule, such as branching indices and connectivity indices.

Geometrical Descriptors: These relate to the 3D shape of the molecule, including molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). The bromine atom at the 5-position, for instance, significantly influences the electronic distribution within the aromatic ring.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a crucial descriptor for predicting a molecule's solubility and membrane permeability.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. For this compound, a pharmacophore model might include a hydrogen bond acceptor (the ester carbonyl), a hydrogen bond donor (the indoline nitrogen), a halogen bond donor (the bromine atom), and a hydrophobic aromatic region. By comparing the pharmacophore of different analogues with their biological activities, researchers can refine the model and predict the activity of new designs.

Molecular Docking: If the biological target of this compound is known, molecular docking can be employed to predict its binding orientation and affinity within the target's active site. nih.gov Docking studies on similar indole derivatives have shown that the indole scaffold can form crucial hydrogen bonds and hydrophobic interactions with protein targets. nih.gov For instance, the carboxylate group could act as a hydrogen bond acceptor, while the bromo-substituted ring could fit into a hydrophobic pocket. nih.govacs.org

The following table illustrates the types of molecular descriptors that would be calculated for a hypothetical series of this compound analogues to perform a QSAR study.

| Compound ID | R1 (at N1) | R2 (at C5) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| 1 | H | Br | 270.11 | 2.85 | 41.57 |

| 2 | CH3 | Br | 284.14 | 3.27 | 41.57 |

| 3 | H | Cl | 225.66 | 2.64 | 41.57 |

| 4 | H | I | 317.11 | 3.31 | 41.57 |

| 5 | CH3 | Cl | 239.69 | 3.06 | 41.57 |

Note: The data in this table is illustrative and calculated based on the hypothetical structures to demonstrate the concept.

Predictive modeling utilizes the data generated from computational analyses to build mathematical models that can forecast the biological activity of novel compounds. This is a cornerstone of modern drug design, enabling the prioritization of synthetic targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach used to develop a mathematical relationship between the chemical structure and biological activity of a series of compounds. mdpi.comnih.gov For this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example. The model would take the form of an equation where the biological activity (e.g., IC50) is a function of one or more molecular descriptors. mdpi.com

A hypothetical QSAR equation might look like: log(1/IC50) = 0.5 * LogP - 0.02 * PSA + 1.2 * (Electronic Descriptor) + constant

This equation would suggest that activity increases with hydrophobicity and a specific electronic feature, while it decreases with increasing polar surface area. The development and validation of such models are crucial for their predictive power. mdpi.com

Machine Learning Approaches: More recently, machine learning algorithms have been applied to predictive modeling in drug discovery. nih.gov These methods, such as support vector machines (SVM), random forests, and deep neural networks, can handle large and complex datasets and often outperform traditional QSAR models. For a large library of indoline derivatives, a machine learning model could be trained to classify compounds as active or inactive based on their structural fingerprints. These models can capture non-linear relationships between structure and activity that are often missed by linear QSAR methods. nih.gov

The following table provides an example of a dataset that could be used for building a predictive model, showing hypothetical biological activity data alongside calculated descriptors for a series of analogues.

| Compound ID | R1 (at N1) | R2 (at C5) | LogP | Polar Surface Area (Ų) | Predicted IC50 (µM) |

| 1 | H | Br | 2.85 | 41.57 | 5.2 |

| 2 | CH3 | Br | 3.27 | 41.57 | 3.8 |

| 3 | H | Cl | 2.64 | 41.57 | 7.1 |

| 4 | H | I | 3.31 | 41.57 | 4.9 |

| 5 | CH3 | Cl | 3.06 | 41.57 | 4.5 |

Note: The Predicted IC50 values are for illustrative purposes to demonstrate the output of a predictive model.

Through these computational and theoretical approaches, a deep understanding of the structure-activity and structure-property relationships of this compound can be achieved. This knowledge is invaluable for guiding the design of new molecules with optimized properties, ultimately accelerating the drug discovery process.

Applications of Methyl 5 Bromoindoline 7 Carboxylate in Advanced Organic Synthesis and Medicinal Chemistry Research

As a Building Block in Complex Molecule Synthesis

The utility of Methyl 5-bromoindoline-7-carboxylate in synthesis stems from its distinct functional groups, which can be selectively manipulated to construct intricate molecular architectures.

Precursor for Diverse Indoline-Based Compounds

This compound serves as an excellent precursor for a wide array of more complex indoline (B122111) derivatives. The key to its versatility is the bromine atom at the 5-position of the indoline ring. This aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. acs.orglibretexts.org This reaction allows for the formation of a carbon-carbon bond between the indoline core and various boronic acids or esters, introducing diverse aryl or heteroaryl substituents at this position.

A prominent example of this application is found in the developmental synthesis of potent kinase inhibitors. In the synthesis of GSK2606414, a selective inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), the closely related starting material, 5-bromoindoline (B135996), is used as a key building block. acs.org The synthetic route involves converting 5-bromoindoline into an indoline boronate derivative, which then undergoes a Suzuki-Miyaura coupling with a heteroaryl bromide to assemble the complex final molecule. acs.org This strategy highlights how the bromo-indoline scaffold is fundamental for creating libraries of substituted indoline compounds for screening and optimization in drug discovery programs.

| Compound Name/Number | Starting Material | Key Transformation | Resulting Product/Intermediate |

| 5-Bromoindoline (3) | Commercially Available | Conversion to boronate ester | Indoline boronate derivative (4a) |

| Indoline boronate derivative (4a) | 5-Bromoindoline | Suzuki-Miyaura Coupling | Coupled biaryl intermediate (5a) |

| Coupled biaryl intermediate (5a) | Indoline boronate derivative | Acylation | GSK2606414 |

This table illustrates the synthetic progression from a simple bromoindoline to a complex therapeutic candidate, as described in the synthesis of PERK inhibitors. acs.org

Role in the Construction of Fused Heterocyclic Systems

While direct, one-pot reactions to form fused rings using this compound are not extensively documented, its functional groups provide the necessary tools for multi-step sequences leading to fused heterocyclic systems. The N-H group of the indoline can participate in cyclization reactions, and the C-7 carboxylate can be converted into other functional groups to facilitate ring formation. Furthermore, the indoline ring can be dehydrogenated to the corresponding indole (B1671886), a scaffold renowned for its role in constructing fused systems like indoloquinazolines, triazinoindoles, and carbazoles. Therefore, this compound acts as a latent precursor for these more complex aromatic ring systems.

Role in Medicinal Chemistry Research

The indoline motif is a well-established pharmacophore, and this compound provides medicinal chemists with a pre-functionalized scaffold to accelerate the drug discovery process.

Development of Indoline-Derived Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The indoline ring system is a core component of many such pharmacophores. This compound allows for the systematic exploration and optimization of these pharmacophores. The bromine atom at C-5 can be replaced with a multitude of chemical groups through cross-coupling, enabling chemists to probe the structure-activity relationship (SAR) at this position. acs.org Simultaneously, the secondary amine at N-1 and the ester at C-7 can be modified to fine-tune properties like solubility, cell permeability, and target engagement. This modular approach is crucial in optimizing a lead compound's potency and selectivity, as demonstrated in the development of kinase inhibitors where the indoline core is a central feature. acs.orgnih.gov

Synthesis of Potential Therapeutic Agents

The true value of this compound as a building block is realized in its application to synthesize potential new medicines. Its role as a key intermediate allows for the efficient construction of complex molecules designed to interact with specific biological targets.

One of the most significant applications of indoline-based scaffolds is in the field of oncology. The synthesis of GSK2606414 serves as a powerful case study. acs.org GSK2606414 is a highly potent and selective inhibitor of PERK, an enzyme that is activated under cellular stress and is implicated in the survival mechanisms of cancer cells. spandidos-publications.comwikipedia.org By inhibiting PERK, GSK2606414 can disrupt the unfolded protein response, a pathway that tumor cells often hijack to survive in the harsh tumor microenvironment. nih.gov

The synthesis of GSK2606414 relied on a convergent route where a 5-bromoindoline derivative was coupled with a 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety. acs.org The resulting compound was found to effectively inhibit PERK activation in cellular assays and, importantly, demonstrated inhibition of tumor growth in a human tumor xenograft mouse model. acs.orgspandidos-publications.com This successful application validates the use of bromo-indoline building blocks, such as this compound, as critical starting materials in the development of novel anticancer agents.

Antimicrobial and Antibacterial Applications

This compound serves as a crucial scaffold for the development of novel antimicrobial and antibacterial agents. The indole and indoline ring systems are foundational components in many biologically active compounds. The strategic placement of a bromine atom and a carboxylate group on this core structure allows for diverse chemical modifications to create derivatives with potent antimicrobial properties.

Research into related indole structures highlights the potential of this chemical family. For instance, derivatives of indole-2-carboxylates have been synthesized and evaluated for their antimicrobial activity. nih.gov A study involving (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives showed that these compounds exhibited significant antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. mdpi.com In some cases, the activity of these synthetic compounds surpassed that of established antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by a considerable margin. nih.govmdpi.com The most active compound in one study demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL. nih.gov

Furthermore, the bromo-indole core is instrumental in synthesizing compounds that can potentiate the effects of existing antibiotics, a critical strategy in combating antimicrobial resistance (AMR). nih.gov Studies have shown that certain 6-bromoindole (B116670) derivatives can inhibit bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme responsible for producing hydrogen sulfide (B99878) (H2S) which protects bacteria from oxidative stress. nih.gov By inhibiting this enzyme, these compounds render pathogenic bacteria more susceptible to antibiotics. nih.gov This approach has been investigated against several high-priority pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govmdpi.com

The development of new antimicrobial agents often involves creating hybrid molecules that combine the indole nucleus with other pharmacologically active moieties. nih.gov The versatility of the this compound scaffold makes it an ideal starting point for such synthetic endeavors, aiming to address the urgent need for new treatments against multidrug-resistant (MDR) bacteria. mdpi.com

Enzyme Inhibitor Design (e.g., FBPase)

The this compound framework is a valuable starting point in the design of specific enzyme inhibitors, which are crucial for treating various metabolic diseases. A key area of this research is the development of inhibitors for fructose-1,6-bisphosphatase (FBPase), a critical enzyme in gluconeogenesis. nih.gov Inhibiting FBPase is a promising strategy for managing type 2 diabetes by lowering hepatic glucose production. nih.gov

In the search for novel FBPase inhibitors, researchers have extensively studied indole-2-carboxylic acid derivatives. nih.gov Structure-activity relationship (SAR) studies have demonstrated that substituents on the indole ring play a critical role in inhibitory potency. For example, research on a series of 5,7-disubstituted indole-2-carboxylic acids revealed that while small alkyl groups at the 5-position were favorable, the introduction of a bromine atom at this position led to a significant decrease in potency against FBPase. nih.gov In contrast, placing an H-bond acceptor, such as a nitro or chloro group, at the 7-position enhanced inhibitory activity. nih.gov

This detailed understanding allows medicinal chemists to strategically use building blocks like this compound. The bromine at the 5-position can be retained or, more commonly, replaced through cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to install more favorable groups. nih.gov The carboxylate at the 7-position, or a derivative thereof, is often crucial for interacting with the enzyme's active site.

The table below summarizes findings from a study on FBPase inhibitors, illustrating the impact of substitutions on the indole ring.

| Compound ID | R5-Substituent | R7-Substituent | IC50 (μM) |

| 6a | Ethyl | Nitro | 0.10 |

| 6b | Propyl | Nitro | 0.47 |

| A | Cyclopropyl | Nitro | 0.11 |

| 6c | Ethyl | Chloro | 1.9 |

| 6d | Propyl | Chloro | 1.1 |

| 6e | Cyclopropyl | Chloro | 0.94 |

| 6f | Bromo | Chloro | >50 |

Data sourced from a study on indole derivatives as FBPase inhibitors. nih.gov

This data clearly shows that for this particular series of FBPase inhibitors, a bromo-substituent at the 5-position was detrimental to activity. However, the foundational indole carboxylate structure remains a key platform for designing potent and selective enzyme inhibitors for various therapeutic targets.

Anticonvulsant Activity Studies

Derivatives synthesized from halogenated indole scaffolds, such as those related to this compound, have been a focus of research for developing new anticonvulsant therapies. Epilepsy is a complex neurological disorder, and many existing antiepileptic drugs (AEDs) have significant side effects or are ineffective for a portion of patients, driving the search for novel agents. nih.gov

One prominent line of research involves the synthesis of semicarbazones from isatin (B1672199) (indole-2,3-dione) precursors. A study focused on a series of 5,7-dibromoisatin semicarbazones, which share the feature of a dibrominated indole core. nih.govnih.gov These compounds were evaluated for their anticonvulsant effects in mice using the maximal electroshock (MES) induced seizure method, a standard screening test for drugs effective against generalized tonic-clonic seizures. nih.govmdpi.com

Several compounds from this series exhibited significant anticonvulsant activity with low neurotoxicity. nih.govresearchgate.net The table below presents data for selected compounds from the study.

| Compound ID | R Group | N-Substitution | Anticonvulsant Activity (% Protection in MES test) |

| DH-05 | 4-chlorophenyl | H | 83.33 |

| DH-11 | 3-chloro-4-fluorophenyl | H | 83.33 |

| DH-12 | 3-chloro-4-fluorophenyl | CH3 | 100 |

Data adapted from studies on 5,7-dibromoisatin semicarbazones. nih.govresearchgate.net

The results indicate that compounds DH-05, DH-11, and especially DH-12, showed prominent anticonvulsant effects. nih.gov The success of these bromo-substituted indole derivatives underscores the utility of scaffolds like this compound as starting materials for creating new chemical entities with potential therapeutic value in the central nervous system (CNS). The lipophilicity conferred by the bromine atom can influence properties like blood-brain barrier penetration, which is essential for CNS-acting drugs.

Drug-like Properties and Lead Optimization

This compound is a valuable building block in drug discovery, particularly in the lead optimization phase. patsnap.com Lead optimization is the iterative process where a promising but imperfect "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADMET) to develop a viable drug candidate. patsnap.combiosolveit.de

The indoline scaffold itself is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The inclusion of a bromine atom and a methyl carboxylate group provides specific physicochemical properties and reactive handles for chemical modification.

Key Properties and Optimization Strategies:

Metabolic Stability: The carboxylate group, often in the form of a methyl ester, can be a site of metabolic action (hydrolysis by esterases). nih.gov While sometimes leading to a desired prodrug effect, it can also result in rapid clearance. Medicinal chemists can modify this group, for instance, by converting the ester to a more stable amide or sulfonamide, to enhance metabolic stability and prolong the drug's action. scienceopen.com

Potency and Selectivity: The process of lead optimization involves exploring the structure-activity relationship (SAR). biosolveit.de By systematically modifying the indoline core—for example, at the nitrogen atom or by altering the substituents on the aromatic ring—researchers can improve the compound's binding affinity for its target and reduce off-target effects, thereby increasing both potency and selectivity. biosolveit.de

The use of a carboxylate moiety, as seen in this compound, is a known strategy in lead optimization to improve solubility and reduce hepatic clearance, although it can sometimes come at the cost of lower permeability. nih.gov The goal is to achieve a balance of these properties to create an effective and safe oral drug. scienceopen.comnih.gov this compound provides a versatile platform for chemists to apply these optimization strategies.

Catalysis and Material Science Applications (Emerging Research)

While the primary focus of research on this compound and related structures has been in medicinal chemistry, emerging studies are exploring their utility in material science. The unique electronic properties of the indole ring system make it an attractive component for advanced materials.

One of the notable applications is in the development of Organic Light-Emitting Diodes (OLEDs). The electronic characteristics of indole derivatives can be fine-tuned through chemical modification, making them suitable for use as components in the layers of an OLED device, potentially as host materials or as part of emitting dopants. The presence of a halogen like bromine can influence the molecule's photophysical properties, such as its phosphorescence, which is relevant for creating highly efficient OLEDs.

In the realm of catalysis, the indoline scaffold can serve as a ligand for metal catalysts. The nitrogen atom within the ring and other functional groups can coordinate with a metal center, influencing the catalyst's activity and selectivity in various organic reactions. While specific research on this compound in catalysis is not widespread, the potential exists for its derivatives to be used in asymmetric catalysis or other specialized catalytic processes. The bromine atom also provides a site for palladium-catalyzed cross-coupling reactions, making the molecule a building block for more complex structures used in both materials and catalysis.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on several key areas to address these challenges:

Catalytic C-H Functionalization: Direct, late-stage functionalization of the indoline (B122111) core through transition-metal catalysis represents a powerful and atom-economical approach. chimia.ch The development of catalysts that can selectively activate and modify specific C-H bonds on the indoline ring would provide rapid access to a diverse range of analogs.

Photoredox Catalysis: The use of visible light to drive chemical reactions under mild conditions has emerged as a sustainable synthetic tool. Investigating photoredox-catalyzed reactions for the synthesis and derivatization of Methyl 5-bromoindoline-7-carboxylate could lead to novel and previously inaccessible molecular architectures.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting and optimizing synthetic routes for this compound in flow reactors could enable more efficient and reproducible production on a larger scale.

Biocatalysis: The use of enzymes to catalyze specific chemical transformations offers unparalleled selectivity and sustainability. Exploring enzymatic routes for the synthesis or modification of this compound could provide access to enantiomerically pure derivatives with unique biological activities.

These advancements in synthetic methodology will not only streamline the production of this compound but also facilitate the generation of compound libraries for screening and optimization in various applications.

Exploration of Undiscovered Reactivity Pathways

The unique electronic and steric properties of this compound, conferred by the bromo and methyl carboxylate substituents, open the door to a wide range of chemical transformations. A deeper understanding of its reactivity is crucial for unlocking its full potential as a synthetic intermediate.

Future studies in this area could explore:

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Systematic investigation of these reactions will enable the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives with tailored properties.

Dearomatization Reactions: The indoline core can be further functionalized through dearomatization strategies, providing access to complex three-dimensional scaffolds. acs.org Investigating the participation of this compound in dearomative cycloadditions or other transformations could yield novel molecular frameworks with interesting biological profiles.

Functionalization of the N-H Bond: The secondary amine of the indoline ring provides a site for further modification. Exploration of N-arylation, N-alkylation, and other N-functionalization reactions will expand the accessible chemical space and allow for the fine-tuning of the compound's physicochemical properties.

Modification of the Ester Group: The methyl ester at the 7-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, ketones, or more complex heterocycles. This versatility allows for the introduction of diverse pharmacophores and the exploration of structure-activity relationships.

A comprehensive exploration of these reactivity pathways will provide chemists with a versatile toolbox for the strategic modification of this compound, paving the way for the discovery of new bioactive molecules and functional materials.

Advanced Applications in Chemical Biology and Drug Discovery

The indole (B1671886) and indoline scaffolds are found in a vast number of biologically active natural products and synthetic drugs. nih.govresearchgate.net The specific substitution pattern of this compound makes it an attractive starting point for the design and synthesis of novel therapeutic agents and chemical probes.

Future research in this domain will likely focus on:

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted indole or indoline core. The functional handles on this compound can be utilized to synthesize libraries of compounds for screening against various kinases implicated in diseases such as cancer.

Probes for Chemical Biology: The development of chemical probes is essential for understanding complex biological processes. chimia.ch this compound can serve as a core structure for the design of probes that can be used to study protein-protein interactions, enzyme activity, and other cellular events.